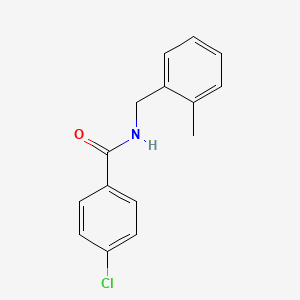
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide, also known as ANE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ANE belongs to the class of nitroaromatic compounds, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has also been found to inhibit NF-κB signaling, which is involved in the production of pro-inflammatory cytokines. Furthermore, N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has also been found to reduce inflammation and oxidative stress in various tissues. Additionally, N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has several advantages for lab experiments. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide is a stable compound that can be easily synthesized with high purity. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has also been shown to exhibit potent biological activities, making it a promising compound for further research. However, N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has some limitations for lab experiments. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has low solubility in water, which can limit its application in some assays. Additionally, N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for further research on N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide. Firstly, more studies are needed to elucidate the mechanism of action of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide. Secondly, the pharmacokinetics and toxicity of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide need to be further investigated to determine its potential as a therapeutic agent. Thirdly, more studies are needed to investigate the potential of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. Lastly, the development of novel analogs of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide with improved pharmacological properties could lead to the discovery of more potent therapeutic agents.
Conclusion
In conclusion, N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide is a promising compound for scientific research due to its potential therapeutic applications. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for further research on N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide, including elucidating its mechanism of action, investigating its pharmacokinetics and toxicity, and developing novel analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 4-acetylphenol with ethyl 3-nitrobenzoate in the presence of a catalyst such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide. This method has been optimized to obtain high yields of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide with high purity.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-16-9-6-13(10-15(16)19(22)23)17(21)18-14-7-4-12(5-8-14)11(2)20/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLKXPHGWFQDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)

![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)
![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)






![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)
